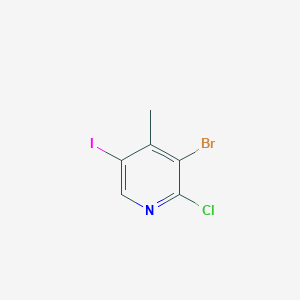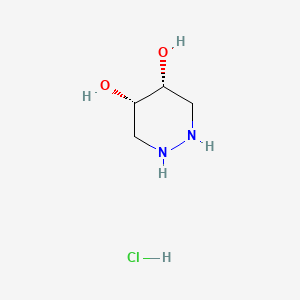
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, a chloronaphthalene moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-chloronaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives with hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of biological systems where organosilicon compounds play a role.
Wirkmechanismus
The mechanism of action of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance and electronic effects that influence the compound’s reactivity. The chloronaphthalene moiety can participate in π-π interactions and other non-covalent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
tert-Butyl((4-bromonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its iodine and bromine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H21ClOSi |
|---|---|
Molekulargewicht |
292.87 g/mol |
IUPAC-Name |
tert-butyl-(4-chloronaphthalen-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C16H21ClOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI-Schlüssel |
YIKYFAZVMBRRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)

![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)


![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)


![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
